molecular formula C23H20N2O5 B2648028 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922131-67-7

2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2648028
CAS No.: 922131-67-7
M. Wt: 404.422
InChI Key: AAWIVMJECUMLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo-oxazepine derivative characterized by a benzamide moiety substituted with two methoxy groups at the 2- and 6-positions. The 10-methyl-11-oxo group on the oxazepine ring and the substitution pattern on the benzamide group are critical to its structural and functional properties.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-25-16-7-4-5-8-18(16)30-17-12-11-14(13-15(17)23(25)27)24-22(26)21-19(28-2)9-6-10-20(21)29-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWIVMJECUMLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the methoxy and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxazepine core or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 µg/ml to 7.81 µg/ml, suggesting effective antimicrobial potential.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. This property is particularly relevant in the development of new anti-inflammatory drugs.

Analgesic Effects
Preliminary studies have indicated that 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may exhibit analgesic effects. This can be attributed to its interaction with pain pathways and receptors in the central nervous system.

Agricultural Applications

Insecticidal Activity
Recent research has explored the use of this compound as a chitin synthesis inhibitor in agricultural settings. Compounds with similar functionalities have been developed as insecticides and acaricides, targeting pests like Chilo suppressalis. The structure–activity relationship studies have demonstrated the effectiveness of these compounds in inhibiting chitin synthesis, which is crucial for the growth and development of insects .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
  • Coupling Reaction : The dibenzo[b,f][1,4]oxazepine core is coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Optimizing these synthetic routes for industrial production can enhance yield and purity while ensuring scalability through advanced purification techniques and quality control measures.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of dibenzo[b,f][1,4]oxazepine demonstrated their efficacy against various microbial strains. The results indicated that modifications to the benzamide moiety could enhance antimicrobial activity significantly.

Case Study 2: Insecticidal Properties

Research published in agricultural science journals highlighted the effectiveness of similar compounds as chitin synthesis inhibitors. These findings support the potential application of this compound in pest management strategies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-8-yl)Benzamide (Compound 10)

  • Structure : Features a 4-chloro substituent on the benzamide group and is attached to the 8-position of the oxazepin ring.
  • Synthesis : Prepared via T3P-mediated coupling of aryl amine and 4-chlorobenzoic acid, with purification by column chromatography (96% yield) .
  • Analytical Data :
    • LCMS : Retention time (tR) = 3.08 min, 99.9% purity.
    • HRMS : m/z 379.0844 [M+H+] (theoretical and experimental match).
    • 1H NMR : Distinct aromatic proton signals (δ 7.85–7.15 ppm) and a methyl group resonance at δ 3.61 ppm .
  • Key Difference : The chloro substituent (electron-withdrawing) contrasts with the methoxy groups (electron-donating) in the target compound, likely affecting solubility and receptor binding.

N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide

  • Structure : Contains a 2-trifluoromethyl group on the benzamide, attached to the 2-position of the oxazepin ring.
  • Analytical Data: Molecular Weight: 412.367 (vs. ~408–420 for other analogs). HRMS: Monoisotopic mass = 412.103477 .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy substituents .

Positional Isomerism on the Oxazepin Ring

N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-7-yl)-2-Phenylacetamide Derivatives

  • Structure : Benzamide analogs attached at the 7-position of the oxazepin ring with variable aryl groups (e.g., phenyl, naphthyl, 4-fluorophenyl) .
  • Synthesis : Derived from coupling 10-ethyl-oxazepin-7-amine with substituted phenylacetic acids (yields: 37–83%) .
  • Key Difference : The 7-position attachment alters steric and electronic interactions compared to the 2-position in the target compound.

Functional Group Modifications on the Oxazepin Core

Thiazepine vs. Oxazepine Derivatives

  • Example : 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29) .
  • Key Difference : Replacement of oxygen with sulfur in the thiazepine ring increases molecular weight (e.g., m/z 421.0 [M+H+] for Compound 29 vs. ~379–412 for oxazepines) and alters ring electronics .

Comparative Data Table

Compound Name Substituent (Benzamide) Oxazepin Position Molecular Weight LCMS tR (min) HRMS [M+H+] Key Reference
2,6-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Target) 2,6-dimethoxy 2-yl ~408 (estimated) N/A N/A N/A
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)benzamide (10) 4-chloro 8-yl 378.83 3.08 379.0844
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-trifluoromethyl 2-yl 412.37 N/A 412.1035
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 4-fluorophenyl 7-yl 407.40 N/A N/A

Implications of Structural Differences

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) may enhance solubility but reduce metabolic stability compared to chloro or trifluoromethyl groups .
  • Positional Effects : Attachment at the 2-yl position (target and compound) vs. 7-yl or 8-yl positions may influence receptor binding pocket interactions .

Biological Activity

2,6-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula : C22H18N2O5
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 922030-00-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions using specific precursors under controlled conditions.
  • Coupling with 2,6-Dimethoxybenzoyl Chloride : The dibenzo core is reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final compound .

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities:

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. The compound may modulate enzyme activity or bind to receptors, influencing downstream signaling pathways.

Antitumor Activity

Studies have shown that similar compounds exhibit cytostatic activity against various tumor cell lines. For instance, compounds derived from the dibenzo[b,f][1,4]oxazepine structure have demonstrated moderate effectiveness against leukemia cells in vitro .

Antiviral Properties

Compounds with similar structures have been tested for antiviral properties. Some derivatives showed significant activity against viruses such as measles and herpes simplex virus (HSV), with effectiveness comparable to established antiviral agents like ribavirin .

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of oxazepine derivatives on L1210 and P388 leukemia cell lines, certain derivatives exhibited notable activity. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases.
  • Antiviral Screening : A series of dibenzo[b,f][1,4]oxazepine derivatives were tested against HSV and other viruses. Some compounds showed promising results in inhibiting viral replication while maintaining lower toxicity profiles compared to traditional antiviral drugs .

Data Tables

Property Value
Molecular FormulaC22H18N2O5
Molecular Weight390.4 g/mol
CAS Number922030-00-0
Antitumor ActivityModerate (against L1210/P388)
Antiviral ActivitySignificant (against HSV)
Compound Biological Activity
2-methyl-N-(11-oxo...)Antiviral against measles
4-isopropoxy-N-(10-methyl...)Moderate cytostatic activity
8-amino-dibenz[b,f][1,4]oxazepin derivativesEnhanced bioactivity through amino interactions

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including annulation strategies for constructing the dibenzo[b,f][1,4]oxazepin core. Key intermediates, such as 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one, are critical precursors and can be stabilized via electron-withdrawing groups (e.g., methyl at position 10) to prevent unwanted ring-opening reactions . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, particularly during amide coupling steps. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is critical for confirming regiochemistry and substituent positions. For example, methoxy groups at positions 2 and 6 on the benzamide ring produce distinct splitting patterns in ¹H NMR. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. X-ray crystallography, if feasible, resolves stereochemical ambiguities in the oxazepine ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess the electronic effects of substituents (e.g., methoxy groups) on reaction kinetics. For instance, electron-donating groups on the benzamide moiety may stabilize transition states during nucleophilic substitution. Molecular docking studies can model interactions between intermediates and catalysts (e.g., Pd in cross-coupling reactions) to optimize yields . Software like Gaussian or Schrödinger Suite enables visualization of charge distribution and frontier molecular orbitals.

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). A robust approach includes:
  • Standardization : Use common reference compounds (e.g., amoxapine derivatives) to calibrate assays .
  • Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from assay noise.
  • Theoretical Frameworks : Link observed activity to structural motifs (e.g., dibenzooxazepin’s affinity for serotonin receptors) using QSAR models .

Q. How to design pharmacokinetic studies for this compound, considering its metabolic stability?

  • Methodological Answer :
  • In Vitro Models : Use hepatic microsomes or hepatocytes to assess Phase I/II metabolism. LC-MS/MS quantifies metabolites like demethylated or hydroxylated derivatives.
  • In Vivo Tracking : Radiolabel the compound (e.g., ¹⁴C at the methoxy group) to study tissue distribution and excretion.
  • Theoretical Integration : Map metabolic pathways using databases (e.g., PubChem) and compare with structurally similar drugs (e.g., amoxapine) to predict clearance rates .

Data Analysis and Interpretation

Q. How to analyze discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For example, dimethyl sulfoxide (DMSO) may enhance solubility due to its high polarity, while chloroform could induce aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates in poorly solubilizing solvents .

Q. What statistical methods validate the reproducibility of synthetic yields?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading). ANOVA or multivariate regression quantifies the significance of each factor. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) assess yield distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.